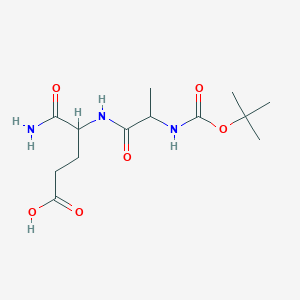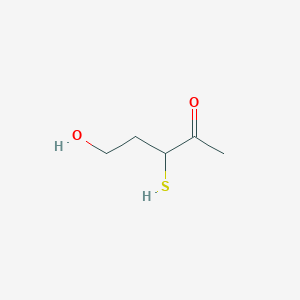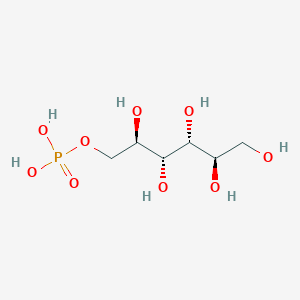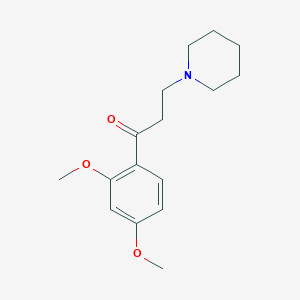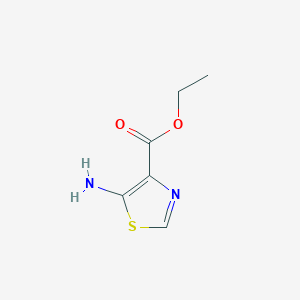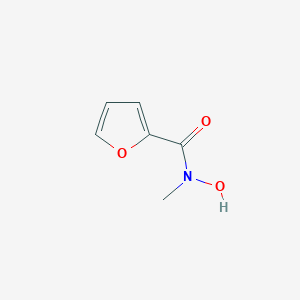
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one (THP) is a compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THP is a heterocyclic compound that contains a pyrimidine ring and a hydroxyl group, making it suitable for various biological and chemical reactions.
Applications De Recherche Scientifique
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions. Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has also been used in the synthesis of organic materials, such as polymers and dendrimers, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of immune responses. Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has also been shown to have a protective effect on the liver and kidneys, making it a potential therapeutic agent for liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is also stable under various conditions, making it suitable for long-term storage. However, Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one. One potential area of research is the development of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems for targeted drug delivery. Another area of research is the investigation of the potential therapeutic applications of Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one in liver and kidney diseases. In addition, the development of new synthetic methods for Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one and the investigation of its properties as a catalyst for chemical reactions are also potential future directions.
Méthodes De Synthèse
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using various methods, including the Biginelli reaction, the Kabachnik-Fields reaction, and the Hantzsch reaction. The most commonly used method for synthesizing Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. This method is preferred due to its simplicity, high yield, and low cost.
Propriétés
Numéro CAS |
15496-91-0 |
|---|---|
Nom du produit |
Tetrahydro-4-hydroxy-5,5-dimethyl-1H-pyrimidin-2-one |
Formule moléculaire |
C6H12N2O2 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
4-hydroxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C6H12N2O2/c1-6(2)3-7-5(10)8-4(6)9/h4,9H,3H2,1-2H3,(H2,7,8,10) |
Clé InChI |
GTNIOVHJFHUJMS-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1O)C |
SMILES canonique |
CC1(CNC(=O)NC1O)C |
Autres numéros CAS |
15496-91-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



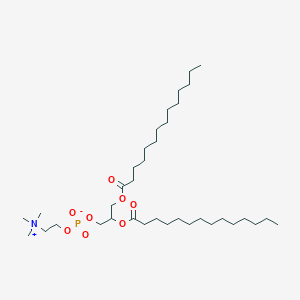
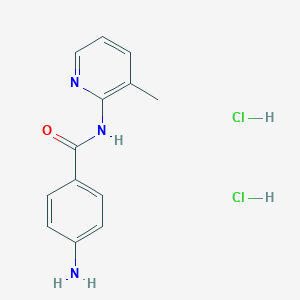
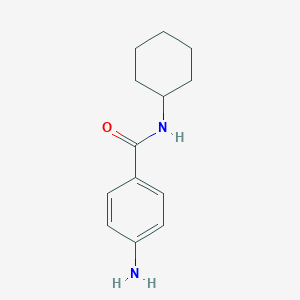
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
